molecular formula C27H23BrN2O2 B4886819 4-[(benzylamino)carbonyl]-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide CAS No. 5864-98-2

4-[(benzylamino)carbonyl]-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide

Cat. No. B4886819
CAS RN: 5864-98-2
M. Wt: 487.4 g/mol
InChI Key: PXYOHTHIFFSTSW-UHFFFAOYSA-N
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Description

4-[(benzylamino)carbonyl]-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide, commonly known as BOC-2-Pyridylalanine, is a chemical compound that is widely used in scientific research. This compound is an amino acid derivative that has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BOC-2-Pyridylalanine is not well understood. However, it is believed that this compound acts as a competitive inhibitor of enzymes that contain the amino acid phenylalanine. BOC-2-Pyridylalanine is also believed to interact with proteins that contain the amino acid phenylalanine, which may affect their function.
Biochemical and Physiological Effects
BOC-2-Pyridylalanine has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes that contain the amino acid phenylalanine. BOC-2-Pyridylalanine has also been shown to interact with proteins that contain the amino acid phenylalanine, which may affect their function. Additionally, BOC-2-Pyridylalanine has been shown to have fluorescent properties, which make it useful in the study of protein-protein interactions and enzyme activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of BOC-2-Pyridylalanine is that it is a versatile building block for the synthesis of peptides and proteins. This compound is particularly useful in the synthesis of peptides and proteins that contain the amino acid phenylalanine. Additionally, BOC-2-Pyridylalanine has fluorescent properties, which make it useful in the study of protein-protein interactions and enzyme activity.
One of the limitations of BOC-2-Pyridylalanine is that it is relatively expensive compared to other amino acid derivatives. Additionally, the synthesis of BOC-2-Pyridylalanine is relatively complex and requires several steps.

Future Directions

There are several future directions for the research on BOC-2-Pyridylalanine. One area of research is the development of new synthetic methods for the preparation of BOC-2-Pyridylalanine and related compounds. Another area of research is the study of the mechanism of action of BOC-2-Pyridylalanine and its interactions with proteins that contain the amino acid phenylalanine. Additionally, BOC-2-Pyridylalanine may have potential applications in the development of new fluorescent probes for the study of protein-protein interactions and enzyme activity.

Synthesis Methods

The synthesis of BOC-2-Pyridylalanine involves several steps. The first step involves the protection of the amino group of L-phenylalanine with a BOC (tert-butyloxycarbonyl) group. The second step involves the coupling of the protected amino acid with 2-pyridinecarboxaldehyde to form the Schiff base. The third step involves the reduction of the Schiff base to form the corresponding amine. The final step involves the deprotection of the BOC group to yield BOC-2-Pyridylalanine.

Scientific Research Applications

BOC-2-Pyridylalanine is widely used in scientific research as a building block for the synthesis of peptides and proteins. This compound is particularly useful in the synthesis of peptides and proteins that contain the amino acid phenylalanine. BOC-2-Pyridylalanine is also used in the synthesis of fluorescent probes, which are used to study protein-protein interactions and enzyme activity.

properties

IUPAC Name

N-benzyl-1-[2-oxo-2-(4-phenylphenyl)ethyl]pyridin-1-ium-4-carboxamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2.BrH/c30-26(24-13-11-23(12-14-24)22-9-5-2-6-10-22)20-29-17-15-25(16-18-29)27(31)28-19-21-7-3-1-4-8-21;/h1-18H,19-20H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYOHTHIFFSTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386824
Record name STK027926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide

CAS RN

5864-98-2
Record name STK027926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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